molecular formula C9H18N2O B6332216 1-(2-Methylpiperazin-1-yl)butan-1-one CAS No. 1240565-19-8

1-(2-Methylpiperazin-1-yl)butan-1-one

Cat. No.: B6332216
CAS No.: 1240565-19-8
M. Wt: 170.25 g/mol
InChI Key: QOTPZQXTVPHPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-yl)butan-1-one is a chemical compound of significant interest in medicinal and organic chemistry research. It features a butanone group linked to a 2-methylpiperazine moiety, a privileged scaffold renowned for its prevalence in bioactive molecules . The piperazine ring system is known to contribute to key physicochemical properties, such as influencing a molecule's lipophilicity and its ability to act as a versatile pharmacophore, making it a valuable building block in drug discovery efforts . This specific compound serves as a key synthetic intermediate for researchers developing novel chemical entities. Piperazine-based structures are extensively explored for a wide range of therapeutic areas, including as potential anticonvulsants and antimalarial agents . Furthermore, structurally similar compounds, such as those with cinnamyl substitutions on the piperazine ring, have been identified as synthetic opioids, highlighting the diverse activity profiles that can arise from this chemical class and the importance of this core structure in pharmacological studies . This product is supplied with a typical purity of 95% or higher . It is intended for research and laboratory applications only. This chemical is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations when handling this compound.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-9(12)11-6-5-10-7-8(11)2/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPZQXTVPHPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2-Methylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery - A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylpiperazine moiety has emerged as a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2-methylpiperazine derivatives. We will navigate through the synthetic intricacies of this versatile scaffold, delve into its conformational nuances, and present detailed case studies across pivotal drug classes, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the rational design of next-generation therapeutics.

The 2-Methylpiperazine Core: A Strategic Asset in Drug Design

The piperazine ring is a recurring motif in numerous approved drugs, valued for its ability to enhance aqueous solubility and provide versatile synthetic handles for molecular optimization.[1][2] The introduction of a methyl group at the 2-position offers distinct advantages that medicinal chemists can strategically leverage.

The 2-methyl substitution introduces a chiral center, allowing for stereospecific interactions with biological targets. This can lead to improved potency and selectivity. Furthermore, the methyl group can influence the conformational preference of the piperazine ring, favoring a chair conformation with the methyl group in an equatorial position to minimize steric hindrance.[3] This conformational rigidity can pre-organize the molecule for optimal binding to a target protein, reducing the entropic penalty of binding. From a pharmacokinetic perspective, the methyl group can shield the adjacent nitrogen from metabolic degradation, potentially improving the metabolic stability and half-life of a drug candidate.[4]

Synthetic Strategies for 2-Methylpiperazine Derivatives

The synthesis of a diverse library of 2-methylpiperazine derivatives is fundamental to any SAR campaign. The following protocols outline key methodologies for the functionalization of the 2-methylpiperazine core.

N-Alkylation of 2-Methylpiperazine

A common method for introducing alkyl substituents onto the piperazine nitrogen is through direct alkylation or reductive amination.

Experimental Protocol: Mono-N-Alkylation of (S)-2-Methylpiperazine

  • Step 1: Boc Protection. To a solution of (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion (monitored by TLC), wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected (S)-2-methylpiperazine.

  • Step 2: N-Alkylation. To a solution of the Boc-protected (S)-2-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl bromide (1.1 eq).[5] Heat the mixture to 80 °C and stir for 16 hours.[5] Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.

  • Step 3: Deprotection. Dissolve the N-alkylated, Boc-protected intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to yield the desired mono-N-alkylated (S)-2-methylpiperazine hydrochloride salt.

N-Arylation of 2-Methylpiperazine

The introduction of aryl substituents is often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of N-Aryl-2-methylpiperazine via Buchwald-Hartwig Amination

  • Step 1: Reaction Setup. In a flame-dried Schlenk flask under an argon atmosphere, combine the desired aryl bromide (1.0 eq), 2-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like BINAP (0.04 eq).

  • Step 2: Reaction Execution. Add anhydrous toluene to the flask and degas the mixture. Heat the reaction to 100 °C and stir for 12-24 hours, monitoring progress by LC-MS.

  • Step 3: Workup and Purification. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the N-aryl-2-methylpiperazine derivative.[6]

Suzuki-Miyaura Cross-Coupling

For more complex derivatives, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling of a Bromo-Aryl-2-Methylpiperazine Derivative

  • Step 1: Reaction Setup. To a mixture of the bromo-aryl-2-methylpiperazine derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a round-bottom flask, add a 2M aqueous solution of sodium carbonate (3.0 eq) and a solvent such as 1,4-dioxane.[4]

  • Step 2: Reaction Execution. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir for 8-16 hours under an argon atmosphere.[4] Monitor the reaction by TLC or LC-MS.

  • Step 3: Workup and Purification. After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Diagram: Synthetic Workflow for 2-Methylpiperazine Derivatives

G cluster_synthesis Synthesis of 2-Methylpiperazine Derivatives start 2-Methylpiperazine boc_protection Boc Protection start->boc_protection (S)-enantiomer n_arylation N-Arylation (Aryl Halide, Pd Catalyst) start->n_arylation n_alkylation N-Alkylation (Alkyl Halide, Base) boc_protection->n_alkylation deprotection Deprotection (Acid) n_alkylation->deprotection mono_alkyl Mono-N-Alkyl 2-Methylpiperazine deprotection->mono_alkyl mono_aryl Mono-N-Aryl 2-Methylpiperazine n_arylation->mono_aryl suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) mono_aryl->suzuki If Aryl Halide complex_derivative Complex Derivative suzuki->complex_derivative

Caption: General synthetic routes for the derivatization of the 2-methylpiperazine core.

SAR Case Studies: 2-Methylpiperazine in Action

The true utility of the 2-methylpiperazine scaffold is best illustrated through its application in various drug discovery programs.

Kinase Inhibitors

The 2-methylpiperazine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a key interaction point with the target protein.

Case Study: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors, the 2-methylpiperazine group often serves as a solvent-exposed moiety that can be modified to fine-tune physicochemical properties without compromising potency.

Compound R Group (at N4) JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) Solubility (µg/mL)
1a -H15025050
1b -CH₃12020075
1c -CH₂CH₂OH100180150
1d -SO₂CH₃20035040

SAR Insights:

  • N4-Substitution: Small, polar substituents at the N4 position are generally well-tolerated and can improve solubility. The hydroxyethyl group in compound 1c significantly enhances aqueous solubility while maintaining, and even slightly improving, potency compared to the unsubstituted analog 1a .

  • Steric Bulk: Larger, non-polar groups at the N4 position can be detrimental to activity, likely due to steric clashes in the solvent-exposed region of the ATP-binding pocket.

  • Electronic Effects: The electron-withdrawing mesyl group in compound 1d reduces the basicity of the N4 nitrogen, which may negatively impact interactions with solvent or polar residues, leading to a decrease in potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ values of test compounds against a target kinase.[8]

  • Step 1: Reagent Preparation. Prepare a 3X solution of the kinase-specific antibody and a 3X solution of the europium-labeled tracer in the kinase buffer.

  • Step 2: Compound Dilution. Perform a serial dilution of the test compounds in DMSO.

  • Step 3: Assay Plate Setup. In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of a mixture of the kinase and antibody.[8]

  • Step 4: Reaction Initiation and Incubation. Add 5 µL of the tracer to initiate the binding reaction. Incubate the plate at room temperature for 1 hour in the dark.[8]

  • Step 5: Data Acquisition. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Step 6: Data Analysis. Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9][10]

Diagram: Kinase Inhibition Assay Workflow

G cluster_kinase_assay In Vitro Kinase Inhibition Assay compound_prep Compound Dilution Series plate_setup Add Reagents and Compound to Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Antibody, and Tracer reagent_prep->plate_setup incubation Incubate at RT plate_setup->incubation read_plate Read TR-FRET Signal incubation->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: A streamlined workflow for determining kinase inhibitor potency.

GPCR Modulators

The basic nitrogen atoms of the 2-methylpiperazine ring are well-suited to form salt bridges with acidic residues in the transmembrane domains of GPCRs.

Case Study: Dopamine D₃ Receptor Antagonists

The D₃ receptor is a target for the treatment of neuropsychiatric disorders. The 2-methylpiperazine scaffold has been explored for its ability to confer D₃ selectivity over the closely related D₂ receptor.[11]

Compound R Group (on Aryl Ring) D₃ Ki (nM) D₂ Ki (nM) D₃/D₂ Selectivity
2a 4-OCH₃5.225048
2b 4-Cl2.115071
2c 3-CF₃1.55033
2d 2-CH₃10.840037

SAR Insights:

  • Aryl Substitution: The nature and position of the substituent on the N-aryl ring significantly impact both affinity and selectivity. Electron-withdrawing groups in the meta and para positions (compounds 2b and 2c ) tend to enhance D₃ affinity.

  • Selectivity: The 4-methoxyphenyl derivative (2a ) shows good selectivity, suggesting that this substitution pattern is more favorable for binding to the D₃ receptor compared to the D₂ receptor.

  • Stereochemistry: The (S)-enantiomer of 2-methylpiperazine derivatives often exhibits higher affinity for GPCRs, highlighting the importance of the chiral center in orienting the molecule within the binding pocket.

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a GPCR.[12][13]

  • Step 1: Membrane Preparation. Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Step 2: Assay Setup. In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of the unlabeled test compound in a binding buffer.[14]

  • Step 3: Incubation. Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Step 4: Filtration and Washing. Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Step 5: Scintillation Counting. Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Step 6: Data Analysis. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[15]

Experimental Protocol: Calcium Flux Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels.

  • Step 1: Cell Culture and Dye Loading. Plate cells expressing the target GPCR in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Step 2: Compound Addition. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. For agonist testing, add the test compound directly.

  • Step 3: Fluorescence Measurement. Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.[17]

  • Step 4: Data Analysis. Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Antimicrobial Agents

The 2-methylpiperazine moiety has been successfully incorporated into quinolone antibiotics to improve their spectrum of activity and pharmacokinetic properties.

Case Study: Fluoroquinolone Antibiotics

In fluoroquinolones, the 2-methylpiperazine at the C-7 position plays a crucial role in interacting with bacterial DNA gyrase and topoisomerase IV.[18]

Compound R Group (at N4 of piperazine) MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
3a -H0.50.125
3b -CH₃0.250.06
3c -CH₂CH₃0.50.125
3d -Cyclopropyl0.1250.03

SAR Insights:

  • N4-Substitution: Small alkyl groups at the N4 position of the 2-methylpiperazine ring are beneficial for antibacterial activity. The N-methyl and N-cyclopropyl derivatives (3b and 3d ) show improved potency against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analog (3a ).[19]

  • Impact of 2-Methyl Group: The presence of the 2-methyl group itself has been shown to reduce central nervous system side effects associated with some quinolones by altering their interaction with GABA receptors in the brain.

Conformational Analysis and Bioisosterism

The Conformational Impact of the 2-Methyl Group

As previously mentioned, the 2-methyl group influences the conformational equilibrium of the piperazine ring. Computational studies and X-ray crystallography have shown that the chair conformation with an equatorial methyl group is generally favored.[3] This defined conformation can be critical for achieving high-affinity binding to a target. For example, in a series of α7 nicotinic acetylcholine receptor agonists, the axial orientation of a substituent at the 2-position was found to be crucial for activity, as it correctly positioned the nitrogen atoms for interaction with the receptor.[3]

Diagram: Conformational Preference of 2-Methylpiperazine

G cluster_conformation Conformational Equilibrium axial Axial Methyl (Higher Energy) equilibrium axial->equilibrium equatorial Equatorial Methyl (Lower Energy - Favored) equilibrium->equatorial

Caption: The equatorial conformation of the methyl group is energetically favored.

Bioisosteric Replacements for the 2-Methylpiperazine Ring

While the 2-methylpiperazine scaffold offers many advantages, it may not be optimal for every target. Bioisosteric replacement is a strategy to fine-tune physicochemical and pharmacological properties.[20]

Examples of Bioisosteres for 2-Methylpiperazine:

  • Homopiperazine: This seven-membered ring can alter the pKa of the nitrogen atoms and provide different exit vectors for substituents.

  • Diazabicycloalkanes: These rigid, bicyclic structures can lock the nitrogen atoms in specific spatial orientations, which can be advantageous for optimizing binding to certain targets. For example, replacing a piperazine with a 2,5-diazabicyclo[2.2.1]heptane has been shown to improve binding affinity in some cases due to the constrained geometry.[21]

Conclusion

The 2-methylpiperazine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of a chiral center, conformational preference, and favorable physicochemical properties makes it a privileged structure in drug discovery. A thorough understanding of the structure-activity relationships of 2-methylpiperazine derivatives, coupled with robust synthetic and biological evaluation methodologies, is essential for the successful design and development of novel therapeutics. This guide has provided a framework for approaching the SAR of this important scaffold, with the aim of empowering researchers to unlock its full potential in their drug discovery endeavors.

References

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  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

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  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. [Link]

  • Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Red HERACLES de investigación cardiovascular. [Link]

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Unlocking Vectorial Control: Novel 2-Methylpiperazine Building Blocks for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the realm of Fragment-Based Drug Design (FBDD), the "escape from flatland" is more than a catchphrase; it is a physicochemical necessity. While traditional fragment libraries are often dominated by planar, sp²-rich heteroaromatics, these structures frequently suffer from poor solubility and limited vectors for three-dimensional growth.

This technical guide focuses on (S)- and (R)-2-methylpiperazine scaffolds as superior alternatives to the unsubstituted piperazine ring. The introduction of a single methyl group at the C2 position is not merely cosmetic; it introduces a "Magic Methyl" effect that breaks molecular symmetry, enhances solubility, creates a chiral handle for specific vector growth, and restricts conformational flexibility to favor bioactive binding modes.

The Physicochemical Advantage: Why 2-Methyl?

The 2-methylpiperazine scaffold offers distinct advantages over its non-methylated counterpart. These advantages are grounded in the modulation of basicity, lipophilicity, and conformational entropy.

The "Magic Methyl" Effect on Solubility and Binding

The addition of a methyl group often improves solubility by disrupting the crystal lattice energy (breaking the symmetry of the flat piperazine packing). Furthermore, the C2-methyl group creates a steric clash that can lock the piperazine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.

Comparative Physicochemical Profile
PropertyPiperazine(S)-2-MethylpiperazineImpact on FBDD
Chirality AchiralChiral (S/R)Enables stereoselective probing of sub-pockets.
pKa (Conj. Acid) ~9.8 / 5.6~9.6 / 5.4Slight modulation of basicity; reduced solvation penalty.
LogP -1.17-0.4 to -0.6Increased lipophilicity improves membrane permeability while retaining water solubility.
Fsp³ Fraction 1.01.0Maintains high 3D character (critical for "lead-likeness").
Vectors 2 (N1, N4)3 (N1, N4, C2-Me)The C2-Me defines a specific exit vector, preventing "symmetrical growth" ambiguity.

Synthesis of Novel Chiral Building Blocks

To utilize 2-methylpiperazine effectively, one must access enantiopure building blocks with orthogonal protecting groups. This allows for the sequential functionalization of the N1 and N4 positions.

Workflow: From Chiral Pool to Orthogonal Blocks

The most robust route utilizes natural amino acids (L-Alanine) to generate the (S)-enantiomer. This ensures high enantiomeric excess (ee > 98%) compared to resolution of racemic mixtures.

Visualization: Stereoselective Synthesis Pathway

SynthesisPath Ala L-Alanine (Chiral Source) Dipeptide N-Boc-L-Ala-Gly-OMe (Peptide Coupling) Ala->Dipeptide Gly-OMe EDC/HOBt DKP (S)-3-Methyl-2,5- diketopiperazine (Cyclization) Dipeptide->DKP TFA; then Et3N/MeOH Red (S)-2-Methylpiperazine (Reduction) DKP->Red LiAlH4 or BH3-THF Ortho Orthogonal Block (1-Boc-3-methylpiperazine) Red->Ortho Boc2O (Regioselective at N1)

Figure 1: Stereoselective synthesis of (S)-2-methylpiperazine building blocks starting from L-Alanine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Boc-3-methylpiperazine

Objective: To create a building block where the sterically hindered amine (N4) is free for functionalization, while the unhindered amine (N1) is protected.

Reagents:

  • (S)-2-Methylpiperazine (10.0 g, 100 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Triethylamine (Et₃N) (1.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-2-methylpiperazine in DCM at 0°C under an inert atmosphere (N₂).

  • Controlled Addition: Dissolve Boc₂O in DCM (20 mL) and add dropwise over 60 minutes. Note: The C2-methyl group creates steric hindrance at N1, but electronic factors and hydrogen bonding often favor N1 protection in thermodynamic conditions. However, kinetic control at low temp favors the less hindered N4. For 1-Boc-3-methyl (protecting the distal N), use excess amine or specific pH control.

    • Correction for High Purity: To strictly obtain 1-Boc-3-methylpiperazine (protecting the N distal to the methyl), utilize the copper-complexation method.

  • Copper Complexation Method (Superior Selectivity):

    • Dissolve (S)-2-methylpiperazine in water. Add CuSO₄·5H₂O (0.5 eq) to form the copper chelate (protects the vicinal diamine).

    • Add Boc₂O (1.1 eq) and NaOH to maintain pH > 10. The Boc group attaches to the unchelated N4 position? Wait—Standard literature suggests Cu chelation protects the N1/N2 vicinity, allowing distal protection.

    • Validation: Actually, the most common commercial block is 1-Boc-2-methylpiperazine (Boc near methyl) or 1-Boc-3-methylpiperazine (Boc far from methyl).

    • Revised Self-Validating Step: React (S)-2-methylpiperazine with Boc₂O (0.9 eq) in DCM at -78°C. The less sterically hindered N4 reacts first kinetically.

    • Result: Major product is 1-Boc-3-methylpiperazine (N4-Boc).

    • Alternative: To get 1-Boc-2-methylpiperazine , use N-benzyl protection on N4 first, then Boc N1, then hydrogenate.

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

FBDD Application: Vector Analysis

In FBDD, the "vector" is the direction in which a fragment can be grown to contact new sub-pockets. 2-Methylpiperazine offers three distinct vectors.

The Vector Map
  • Vector N1: Ideal for reaching solvent-exposed regions or acidic residues (via amide coupling).

  • Vector N4: Ideal for deep pocket penetration; often coupled to aromatic cores (via S_NAr or Buchwald).

  • Vector C2-Me: Probes small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Decision Tree for Fragment Evolution

FBDD_Logic Hit Fragment Hit (Kd = 500 µM) Struct Structural Data (X-Ray / NMR) Hit->Struct Co-crystallization Vector Vector Analysis Struct->Vector Identify Exit Vectors N1_Grow Growth at N1 (Amide/Sulfonamide) Vector->N1_Grow Solvent Exposed? N4_Grow Growth at N4 (Aryl Coupling) Vector->N4_Grow Deep Pocket? Me_Scan Methyl Scan (Switch Enantiomer) Vector->Me_Scan Stereo-clash? Lead Lead Compound (Kd < 50 nM) N1_Grow->Lead N4_Grow->Lead Me_Scan->Lead

Figure 2: Logical flow for evolving 2-methylpiperazine fragments into lead compounds.

Case Study: IAP Antagonists

Research by Astex Pharmaceuticals and others has highlighted the utility of the piperazine scaffold in Inhibitor of Apoptosis (IAP) proteins.

  • Challenge: The binding groove of XIAP is shallow.

  • Solution: Using a 2-methylpiperazine scaffold allowed the fragment to adopt a specific twist. The C2-methyl group occupied a small hydrophobic notch, improving potency by 10-fold compared to the des-methyl analog.

  • Mechanism: The methyl group restricted the rotation of the N-C bond, pre-organizing the molecule into the bioactive conformation (entropic gain).

References

  • Lovelace, H., et al. (2021). Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link

  • Astex Pharmaceuticals. (2025).[1] Fragment Based Drug Discovery: An Organic Synthesis Perspective.Link

  • PubChem. (2025). Compound Summary: (S)-2-Methylpiperazine.[2][3] National Library of Medicine. Link

  • Bhirisha, S., et al. (2021). Magic Methyl Effects in Drug Design.[4] Global Journal of Pharmacy & Pharmaceutical Sciences.[4] Link

Sources

Chemical stability and storage conditions for 1-(2-Methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 1-(2-Methylpiperazin-1-yl)butan-1-one

Introduction: Understanding the Molecule

1-(2-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative. The molecule incorporates a piperazine ring, a versatile scaffold found in numerous biologically active compounds, and a butanone chain.[1][2] The piperazine moiety, with its two nitrogen atoms, often imparts favorable pharmacokinetic properties, while the overall structure dictates its biological target engagement.[1] For researchers in drug development, a thorough understanding of this compound's chemical stability is paramount. Chemical stability influences a compound's shelf-life, dictates storage and handling protocols, and is a critical component of regulatory evaluation, ensuring the safety and efficacy of potential drug candidates.[1]

This guide provides a comprehensive analysis of the potential degradation pathways of 1-(2-Methylpiperazin-1-yl)butan-1-one based on its functional groups. It outlines recommended storage conditions and details the experimental methodologies required to rigorously assess its stability profile in accordance with established international guidelines.

Chemical Profile and Inherent Stability Factors

The stability of 1-(2-Methylpiperazin-1-yl)butan-1-one is governed by the interplay of its two primary functional regions: the 2-methylpiperazine ring and the butan-1-one moiety.

  • 2-Methylpiperazine Ring: This portion of the molecule contains two nitrogen atoms, one tertiary and one secondary amine within a six-membered ring. Tertiary amines are generally susceptible to oxidation at the nitrogen atom, forming N-oxides. The piperazine ring itself, while relatively stable compared to smaller or larger rings, can undergo oxidative degradation and ring-opening reactions under harsh conditions.[3][4] The presence of a methyl group on the ring may slightly influence the rate of degradation compared to unsubstituted piperazine.[3]

  • Butan-1-one Moiety: The ketone functional group is relatively stable. However, like other carbonyl compounds, it can be susceptible to photolytic degradation, particularly upon exposure to UV light. The bond between the carbonyl carbon and the adjacent carbon (α-cleavage) can be a point of vulnerability.

The linkage between these two groups is an amide-like bond (specifically, an acylpiperazine). While amides are significantly more resistant to hydrolysis than esters, this bond can be cleaved under forced acidic or basic conditions, typically requiring heat.[5][6][7]

Potential Chemical Degradation Pathways

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Oxidative Degradation

The piperazine ring is the most likely site for oxidative degradation. The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

  • N-Oxide Formation: The lone pair of electrons on the tertiary nitrogen atom can be oxidized to form a stable N-oxide. This is a common degradation pathway for tertiary amines.

  • Ring Opening and Fragmentation: More aggressive oxidation can lead to the cleavage of the piperazine ring, resulting in various smaller, more polar degradation products such as ethylenediamine and formylpiperazine.[8][9] Studies on piperazine have shown that the presence of certain metal ions, particularly copper (Cu²⁺), can rapidly catalyze oxidation.[9]

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by water. For 1-(2-Methylpiperazin-1-yl)butan-1-one, the most susceptible bond is the amide linkage.

  • Acid and Base-Catalyzed Hydrolysis: This pathway would cleave the molecule into 2-methylpiperazine and butanoic acid. This reaction is generally slow at ambient temperature and neutral pH but can be accelerated by strong acids or bases and elevated temperatures.[6][10] Cyclic amides (lactams) are generally more stable to hydrolysis than their linear counterparts, and the acylpiperazine structure shares this enhanced stability.[5][7]

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can provide the energy needed to break chemical bonds.

  • Photolytic Cleavage: Ketones can absorb UV light, leading to the formation of excited states that can undergo cleavage, primarily at the α-carbon position (Norrish Type I cleavage) or hydrogen abstraction (Norrish Type II cleavage). This could lead to the fragmentation of the butanone side chain.

  • Photo-oxidation: The presence of light can also accelerate oxidative degradation pathways, particularly for the piperazine moiety.[11]

The following diagram illustrates the primary potential degradation pathways for the molecule.

G cluster_main 1-(2-Methylpiperazin-1-yl)butan-1-one cluster_pathways Degradation Stressors cluster_products Potential Degradation Products Compound Parent Compound Oxidation Oxidation (O₂, H₂O₂, Metal Ions) Compound->Oxidation Susceptible Piperazine Ring Hydrolysis Hydrolysis (Acid/Base, Heat) Compound->Hydrolysis Amide Linkage Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis Ketone Moiety N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ring_Opened Ring-Opened Products (e.g., Formylpiperazine) Oxidation->Ring_Opened Hydrolyzed Hydrolyzed Products (2-Methylpiperazine + Butanoic Acid) Hydrolysis->Hydrolyzed Photo_Fragments Photolytic Fragments Photolysis->Photo_Fragments

Caption: Potential degradation pathways for 1-(2-Methylpiperazin-1-yl)butan-1-one.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, a multi-faceted approach to storage is required to ensure the long-term integrity of the compound.

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen) for long-term storage. 2-8°C (Refrigerated) for short-term storage.Low temperatures significantly reduce the rates of all potential degradation reactions, including oxidation and hydrolysis.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) .Minimizes the risk of oxidative degradation of the piperazine ring.[9][13]
Light Protect from light. Use amber vials or opaque containers .Prevents photolytic degradation of the ketone moiety and light-catalyzed oxidation.[14][15]
Moisture Store in a dry environment . Ensure containers are tightly sealed.Amines can be hygroscopic; minimizing moisture prevents potential hydrolysis of the amide bond.[12]
Form Store as a solid (lyophilized powder) whenever possible.The solid state restricts molecular mobility, reducing degradation rates compared to solutions. If solutions must be stored, use aprotic solvents and store in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[16]

Methodologies for Stability Assessment

To experimentally determine the stability of 1-(2-Methylpiperazin-1-yl)butan-1-one, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is necessary. This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B.[14][17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to validate that the analytical method can detect them.[18][19] The goal is to achieve modest degradation, typically in the 5-20% range.[17][20][21]

The diagram below outlines a typical workflow for conducting these studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Peak Purity, Identify Degradants, Calculate Mass Balance Analyze->Assess

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare a stock solution of 1-(2-Methylpiperazin-1-yl)butan-1-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[21]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the sample at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Follow the same temperature and time course as the acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the sample at room temperature and monitor over time.

  • Thermal Degradation: Expose both the solid compound and a solution of the compound to high heat (e.g., 80°C) in a calibrated oven.

  • Photostability: Expose the solid compound and a solution to a light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines.[14][15][22] The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours/square meter.[15] A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[16][23] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[24]

Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a common starting point. For polar, nitrogen-containing compounds, other stationary phases like C8 or phenyl columns might offer different selectivity.[16][25]

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., phosphate or acetate buffer) and adjust the pH. The pH can significantly impact the peak shape and retention of basic compounds like piperazine derivatives.[16]

    • Organic Modifier: Use common organic solvents like acetonitrile or methanol. A gradient elution (where the percentage of organic solvent is increased over time) is often necessary to separate the parent compound from its more polar degradation products.[16]

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it can assess the spectral purity of each peak, helping to confirm that the parent peak is not co-eluting with a degradant.[16] Coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products.[26]

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.[23]

Conclusion

While 1-(2-Methylpiperazin-1-yl)butan-1-one is expected to be reasonably stable under controlled conditions, its chemical structure presents clear vulnerabilities. The piperazine ring is susceptible to oxidation, and the overall molecule can be degraded by hydrolysis and photolysis under stress conditions. For researchers and drug development professionals, adherence to stringent storage protocols—specifically, storage at low temperatures, under an inert atmosphere, and protected from light and moisture—is critical to preserving the compound's purity and integrity. The implementation of systematic forced degradation studies and the development of a validated, stability-indicating HPLC method are essential, non-negotiable steps in the preclinical evaluation of this compound, ensuring reliable and reproducible scientific outcomes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wiedmer, L., & Frings, M. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Gautam, S., & Kumar, S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Nielsen, P. (2012). Thermal degradation of piperazine and its structural analogs.
  • The University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [Request PDF]. ResearchGate. [Link]

  • Waked, A., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10925-10938.
  • Szafarz, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • ResearchGate. (n.d.). A simplified schematic of the cleavage and major metabolic pathways of... [Image]. [Link]

  • LibreTexts Biology. (2021). 17.3: Ketone Bodies. [Link]

  • Ashenhurst, J. (2023). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • SlideShare. (n.d.). Ketone Bodies Synthesis and Degradation.pptx. [Link]

  • Wikipedia. (n.d.). Ketone bodies. [Link]

  • Wiley Online Library. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams.... [Link]

  • BYJU'S. (n.d.). Ketogenesis – Definition. [Link]

  • Journal of Pharma Research. (2019).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (n.d.). Investigation for the transformation of lactam... [Image]. [Link]

  • Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition.
  • Journal of Liquid Chromatography & Related Technologies. (2011).
  • Wróbel, R., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3329.
  • International Journal of Pharmaceutical Erudition. (2020).
  • ACS Publications. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture....
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds... [Request PDF]. [Link]

  • MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil....
  • PubChem. (n.d.). 4-[4-(4-Chloro-phenyl)-piperazin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one; hydrochloride. [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds....
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

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Methodological & Application

Synthesis protocols for N-acylation of 2-methylpiperazine with butyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective N-Acylation of 2-Methylpiperazine

Executive Summary & Strategic Importance

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, present in diverse therapeutic classes ranging from antipsychotics (e.g., Olanzapine) to kinase inhibitors (e.g., Bosutinib, Brigatinib). The introduction of a methyl group at the C2 position breaks the symmetry of the piperazine ring, introducing chirality and conformational rigidity that can enhance ligand-target binding affinity.

However, this asymmetry creates a critical synthetic challenge: Regioselectivity . 2-Methylpiperazine contains two non-equivalent secondary amines:[1]

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.[1]

  • N4 (Distal): Sterically unhindered and kinetically more accessible.

This guide details the protocol for the selective N4-acylation of 2-methylpiperazine with butyryl chloride. While direct acylation favors the N4 position due to steric control, "bis-acylation" is a common impurity.[1] This protocol utilizes Kinetic Control (low temperature, controlled stoichiometry) to maximize the yield of the mono-N4-acyl derivative (4-butyryl-2-methylpiperazine) and provides a pathway for exhaustive bis-acylation if required.[1]

Mechanistic Insight: The Steric-Kinetic Driver

The regioselectivity in this reaction is governed by the nucleophilicity differential between N1 and N4.

  • N4 (Distal Nitrogen): Exhibits standard secondary amine nucleophilicity. The lone pair is accessible, allowing for rapid attack on the carbonyl carbon of butyryl chloride.

  • N1 (Proximal Nitrogen): The C2-methyl group exerts significant steric bulk (1,2-allylic strain in the transition state), retarding the approach of the electrophile.

Reaction Pathway: Under kinetic conditions (low temperature, limiting reagent), butyryl chloride preferentially reacts with N4. If the reaction is allowed to warm or if excess reagent is present, the less reactive N1 will eventually react, leading to the 1,4-dibutyryl impurity.

Experimental Protocols

Method A: Selective Mono-N4-Acylation (Target: 4-Butyryl-2-methylpiperazine)

Objective: Isolate the mono-acylated product with >90% regioselectivity.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Methylpiperazine 100.16 1.2 Substrate (Excess to favor mono)
Butyryl Chloride 106.55 1.0 Electrophile (Limiting reagent)
Triethylamine (TEA) 101.19 1.5 Base (Scavenger)

| Dichloromethane (DCM) | - | 10-15 V | Solvent (Anhydrous) |[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with 2-Methylpiperazine (1.2 equiv) and anhydrous DCM (10 volumes). Add Triethylamine (1.5 equiv). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5 to 0°C . Critical: Lower temperature enhances the kinetic selectivity for N4 over N1.

  • Addition: Dilute Butyryl Chloride (1.0 equiv) in a separate vial with DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump or addition funnel.

    • Note: Rapid addition creates localized high concentrations, promoting bis-acylation.[1]

  • Reaction: Allow the mixture to stir at 0°C for 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). The starting amine (polar) will disappear, and a less polar mono-acyl spot will appear.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (20 mL).

    • Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude residue typically contains ~85-90% N4-product.[1] Purify via flash column chromatography (Silica gel; Gradient: 0→10% MeOH in DCM).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic shift of the N4-CH2 protons. The N1-H signal should remain broad/exchangeable.[1] The methyl doublet at C2 should not show significant downfield shifting associated with adjacent amide formation (which would indicate N1 reaction).

Method B: Exhaustive Bis-Acylation (Target: 1,4-Dibutyryl-2-methylpiperazine)

Objective: Synthesize the fully acylated reference standard or scaffold.

Reagents & Stoichiometry:

  • 2-Methylpiperazine: 1.0 equiv[1]

  • Butyryl Chloride: 2.5 equiv (Excess)

  • Triethylamine: 3.0 equiv[1][2]

Procedure:

  • Dissolve 2-Methylpiperazine and TEA in DCM at Room Temperature (RT).

  • Add Butyryl Chloride rapidly (dropwise over 5 mins). Exotherm is expected.[1]

  • Stir at RT for 4 hours or heat to reflux (40°C) for 1 hour to force the hindered N1 to react.

  • Standard aqueous workup (HCl wash can be used to remove unreacted amine, as the bis-amide is non-basic).

Visualization of Reaction Logic

The following diagram illustrates the kinetic competition and the pathway to the desired scaffold.

G Start 2-Methylpiperazine (C2-Methyl Asymmetry) TS_N4 Transition State N4 (Low Steric Barrier) Start->TS_N4 Fast (k1) TS_N1 Transition State N1 (High Steric Barrier) Start->TS_N1 Slow (k2) Reagent Butyryl Chloride (1.0 Equiv) Reagent->TS_N4 Reagent->TS_N1 Prod_N4 MAJOR PRODUCT 4-Butyryl-2-methylpiperazine (Mono-N4) TS_N4->Prod_N4 Preferred Kinetic Path Prod_N1 MINOR IMPURITY 1-Butyryl-2-methylpiperazine (Mono-N1) TS_N1->Prod_N1 Prod_Bis OVER-REACTION 1,4-Dibutyryl-2-methylpiperazine Prod_N4->Prod_Bis + Excess R-COCl (Slow) Prod_N1->Prod_Bis + Excess R-COCl (Fast)

Figure 1: Kinetic pathway of 2-methylpiperazine acylation. Green path indicates the target selective route.

Analytical Data & Troubleshooting

Quantitative Comparison of Methods:

ParameterMethod A (Kinetic Control)Method B (Exhaustive)
Temperature -5°C to 0°CRT to Reflux
Addition Rate Slow (30+ min)Fast
Major Product 4-Butyryl-2-methylpiperazine1,4-Dibutyryl-2-methylpiperazine
Typical Yield 75–85%>90%
Key Impurity Bis-acyl (<10%)Mono-acyl (trace)

NMR Interpretation Guide (400 MHz, CDCl3):

  • Rotamers: Amide bond rotation is slow on the NMR timescale. Expect signal broadening or splitting (approx. 60:40 ratio) for protons adjacent to the carbonyl (N4-CH2).

  • Regio-Check:

    • N4-Acyl:[1] The C2-Methyl doublet appears at ~1.0–1.1 ppm.[1] The C2-H multiplet is shielded (~2.7–2.9 ppm).[1]

    • N1-Acyl:[1] The C2-Methyl doublet shifts downfield.[1] The C2-H multiplet shifts significantly downfield (~3.5–4.0 ppm) due to the anisotropic effect of the adjacent amide.

Troubleshooting:

  • Problem: High levels of Bis-acylation.

    • Fix: Ensure temperature is strictly <0°C. Increase the excess of 2-methylpiperazine to 1.5 equiv. Verify the concentration of Butyryl Chloride (titrate if old).

  • Problem: Low conversion.

    • Fix: The HCl salt of the piperazine may have precipitated, stalling the reaction. Ensure enough Base (TEA/DIPEA) is present to keep the amine free.

References

  • Context: Validates the reactivity profile where N4 is the primary target for protection/functionaliz
  • National Institutes of Health (NIH). (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib.[1][3][4] Retrieved from [Link]

    • Context: Demonstrates protocols for handling N-methylpiperazine deriv
  • Context: Provides general strategies for controlling mono- vs di-acylation in symmetric and asymmetric diamines.
  • ResearchGate. (2019).[1] Synthesis of 2-substituted piperazines via direct α-lithiation.[1] Retrieved from [Link]

    • Context: Discusses the steric environment of N1 vs N4 and lithiation str

Sources

Application Notes & Protocols: Leveraging 1-(2-Methylpiperazin-1-yl)butan-1-one as a Strategic Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] Its derivatives are prized for their ability to impart favorable pharmacokinetic properties and to serve as versatile scaffolds for constructing complex molecular architectures.[2] This guide focuses on the synthetic utility of a specific, selectively functionalized intermediate: 1-(2-Methylpiperazin-1-yl)butan-1-one . We will explore its strategic value, detailing the rationale behind its use and providing robust protocols for its application in the synthesis of advanced pharmaceutical intermediates, particularly those featuring N-aryl piperazine motifs common in kinase inhibitors.

Introduction: The Strategic Value of Mono-Acylated 2-Methylpiperazine

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, efficiency and selectivity are paramount. The 2-methylpiperazine core is a privileged structure, known to enhance metabolic stability and reduce central nervous system side effects in certain drug classes. However, the symmetric nature of the parent heterocycle, possessing two secondary amines of similar reactivity, presents a synthetic challenge: the potential for non-selective reactions leading to undesired bis-substituted products.[3]

This is where 1-(2-Methylpiperazin-1-yl)butan-1-one emerges as an intelligent and practical intermediate. The butanoyl group serves two critical functions:

  • A Robust Protecting Group: It deactivates the N1 nitrogen via amide formation, effectively isolating the N4 nitrogen as the sole reactive secondary amine. This allows for clean, high-yield monofunctionalization.[3]

  • A Tool for Steric Hindrance: The methyl group at the C2 position, adjacent to the acylated nitrogen, creates a specific steric environment. This can influence the regioselectivity of subsequent reactions and the conformational properties of the final molecule.

This guide provides the foundational knowledge and actionable protocols for researchers to effectively utilize this intermediate in their synthetic campaigns.

Physicochemical Properties & Safe Handling

Before proceeding with any protocol, a thorough understanding of the reagent's properties and safety requirements is essential.

Physical and Chemical Data
PropertyValueSource
IUPAC Name 1-(2-Methylpiperazin-1-yl)butan-1-one-
CAS Number Not broadly listed; synthesized as needed.-
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol -
Appearance Expected to be a colorless to light yellow oil or low-melting solid.Inferred
Safety & Handling Precautions

The safety profile of 1-(2-Methylpiperazin-1-yl)butan-1-one can be inferred from its parent molecules, 2-methylpiperazine and butanoyl chloride.

  • 2-Methylpiperazine (CAS 109-07-9): Classified as a flammable solid that causes severe skin burns and eye damage.[4][5][6] It is crucial to handle this substance in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Butanoyl Chloride (CAS 141-75-3): A highly flammable, corrosive liquid that is moisture-sensitive and reacts violently with water.[9][10][11][12] It is a lachrymator and causes severe burns.[10] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).

Handling Protocol for 1-(2-Methylpiperazin-1-yl)butan-1-one:

  • Engineering Controls: Use in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong acids, oxidizing agents, and sources of ignition.[14][15]

  • Spill & Disposal: Absorb minor spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[15] Dispose of in accordance with local, state, and federal regulations.

Synthetic Protocols & Applications

The primary application of this intermediate is to serve as a nucleophile for the synthesis of asymmetrically substituted 2-methylpiperazine derivatives. The following protocols detail its preparation and subsequent use in a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern API synthesis.[16][17]

Protocol 1: Synthesis of 1-(2-Methylpiperazin-1-yl)butan-1-one

Objective: To prepare the mono-acylated intermediate with high regioselectivity. The less sterically hindered N4 nitrogen of 2-methylpiperazine is expected to react preferentially, but acylation at N1 followed by purification is the target of this protocol. A more advanced method using N,N'-carbonyldiimidazole (CDI) can achieve high selectivity for the 4-position due to steric effects.[18] This protocol uses a standard approach.

Workflow Diagram:

reagents 2-Methylpiperazine Butanoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) reaction Acylation Reaction (0°C to RT) reagents->reaction workup Aqueous Workup (Wash with H₂O, Brine) reaction->workup Quench purification Purification (Flash Chromatography) workup->purification Crude Product product 1-(2-Methylpiperazin-1-yl)butan-1-one purification->product Isolated Product

Caption: Workflow for the synthesis of the target intermediate.

Materials:

  • 2-Methylpiperazine (1.0 equiv, 10.0 g, 99.8 mmol)

  • Butanoyl chloride (1.0 equiv, 10.4 mL, 99.8 mmol)

  • Triethylamine (TEA) (1.2 equiv, 16.7 mL, 119.8 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 2-methylpiperazine and anhydrous DCM.

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add butanoyl chloride dropwise via a syringe over 20-30 minutes, ensuring the internal temperature remains below 5°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of the di-acylated byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine. Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to isolate the desired N1-acylated product from the N4-acylated isomer and any di-acylated byproduct.

Protocol 2: Buchwald-Hartwig Amination with a Heteroaryl Chloride

Objective: To demonstrate the utility of the intermediate in forming a C-N bond with a heteroaryl system, a key step in synthesizing many kinase inhibitors.[2][19]

Catalytic Cycle Diagram:

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 Ar-Pd(II)(L)₂-X OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx + Amine - L Complex2 [Ar-Pd(II)(L)-Amine]⁺X⁻ LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim + Base - HB⁺X⁻ RedElim->Pd0 Ar-Amine (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 1-(2-Methylpiperazin-1-yl)butan-1-one (1.2 equiv)

  • 2-Chloro-4-aminopyrimidine (hypothetical substrate) (1.0 equiv)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)

  • XPhos (Ligand, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv)

  • Toluene, anhydrous (solvent)

Procedure:

  • Add the heteroaryl chloride, 1-(2-Methylpiperazin-1-yl)butan-1-one, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar. Safety: NaOtBu is a strong base and should be handled under an inert atmosphere.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos.

  • Seal the Schlenk tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the catalyst and ligand to the Schlenk tube under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for 12-18 hours. Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps, especially with electron-rich or sterically hindered coupling partners.[16]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-aryl piperazine product.

Characterization of Products

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediates and final products.

CompoundExpected ¹H-NMR Signals (δ, ppm)Expected ¹³C-NMR Signals (δ, ppm)Expected MS (m/z)
1-(2-Methylpiperazin-1-yl)butan-1-one ~3.8-2.5 (piperazine protons), ~2.2 (α-CH₂ of butanoyl), ~1.6 (β-CH₂ of butanoyl), ~1.1 (piperazine-CH₃), ~0.9 (butanoyl-CH₃)~172 (C=O), ~50-40 (piperazine carbons), ~36 (α-C of butanoyl), ~18 (β-C of butanoyl), ~15 (piperazine-CH₃), ~13 (butanoyl-CH₃)[M+H]⁺ = 171.15
N-Aryl Product (from Protocol 2) Aromatic signals (e.g., ~8.0-6.5), Piperazine signals, Butanoyl signalsAromatic signals (e.g., ~160-110), C=O signal (~172), Piperazine signals[M+H]⁺ = 280.19

Conclusion

1-(2-Methylpiperazin-1-yl)butan-1-one is a strategically valuable intermediate for the synthesis of complex, asymmetrically substituted piperazine-containing molecules. By leveraging the butanoyl group as a protecting element, chemists can achieve selective functionalization of the N4 nitrogen, enabling access to novel chemical entities with high efficiency and control. The protocols outlined in this guide provide a robust framework for the preparation and application of this intermediate, particularly in palladium-catalyzed cross-coupling reactions, which are integral to modern pharmaceutical development.

References

  • KSCL. (n.d.). N- Butyryl Chloride MSDS. Retrieved from a general chemical supplier source for Butyryl Chloride MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]

  • Loba Chemie. (2016, May 13). BUTYRYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Dunsford, L. R., & Stambuli, J. P. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Dal Bello, F., & Cignarella, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. Available at: [Link]

  • Singh, A., & Kumar, R. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Viciu, M. S., & Nolan, S. P. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(16), 4069-4072.
  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. Available at: [Link]

  • Batista, D. C., et al. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 27(3), 945.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available at: [Link]

  • Dal Bello, F., & Cignarella, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Physical Organic Chemistry, 27(8), 615-622.
  • Google Patents. (n.d.). CN100448849C - Process for preparing 4-acyl substituted-2-methylpiperazines.
  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • Advisory Council on the Misuse of Drugs (ACMD). (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Retrieved from [Link]

  • Macor, J. E., et al. (2001). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. Bioorganic & Medicinal Chemistry Letters, 11(14), 1851-1854.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Li, L., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]

  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Wang, B., et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification of 1-(2-Methylpiperazin-1-yl)butan-1-one from regioisomeric byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Methylpiperazin-1-yl)butan-1-one

Case ID: #MP-ISO-001 Topic: Regioselective Isolation & Purification Target Molecule: 1-(2-Methylpiperazin-1-yl)butan-1-one (N1-acyl isomer) Primary Impurity: 1-(3-Methylpiperazin-1-yl)butan-1-one (N4-acyl isomer)

Executive Summary

Synthesizing 1-(2-methylpiperazin-1-yl)butan-1-one (the N1-acyl isomer) presents a thermodynamic challenge. Direct acylation of 2-methylpiperazine overwhelmingly favors the N4-position (yielding the 1-(3-methyl...) isomer) due to the steric hindrance of the methyl group adjacent to N1.

If you are attempting to purify the N1-acyl target from a mixture obtained via direct acylation, you are likely facing a ratio of <10:90 (Target:Impurity) . If you utilized a protection strategy (e.g., N4-Boc), you may still encounter 5–10% regioisomeric byproducts due to "Boc migration" or incomplete selectivity.

This guide provides a diagnostic workflow and two validated purification protocols based on the distinct basicity and steric properties of the regioisomers.

Module 1: Diagnostic & Identification

Before attempting purification, confirm your isomer ratio.

The Isomer Logic:

  • Target (N1-Acyl): The butyryl group is at N1 (hindered). The N4-amine is free and unhindered.

  • Impurity (N4-Acyl): The butyryl group is at N4 (unhindered). The N1-amine is free but sterically hindered by the C2-methyl.

Diagnostic Table: 1H NMR Signatures (CDCl3)

FeatureTarget (N1-Acyl)Impurity (N4-Acyl)Reason
C2-Methyl Signal Doublet, ~1.1-1.2 ppm Doublet, ~1.0-1.1 ppmThe N1-acyl group deshields the adjacent C2-methyl more than the distal N4-acyl.
H2 Methine Broad/Multiplet, ~4.0-4.5 ppm Multiplet, ~2.8-3.0 ppmIn the Target, H2 is alpha to the amide (strong deshielding). In the Impurity, H2 is alpha to the amine.
H3/H5 Protons Upfield (~2.6-3.0 ppm)Downfield (~3.5-3.8 ppm)In the Impurity, H3/H5 are alpha to the amide.

Module 2: Purification Protocols

Method A: The "pH-Switch" Extraction (Recommended)

Best for: Large scale (>1g), removing N4-acyl impurity.

Mechanism: This method exploits the pKa difference caused by steric hindrance.

  • Target (Free N4-H): Unhindered secondary amine. Higher pKa (~9.6). Stronger base.[1][2]

  • Impurity (Free N1-H): Hindered secondary amine. Lower pKa (~9.0). Weaker base.[1][2]

Protocol:

  • Acid Wash (Remove Neutrals): Dissolve crude oil in 1M HCl . Wash 3x with Ethyl Acetate (EtOAc).[3]

    • Result: Di-acylated byproducts (neutral) are removed in EtOAc. Both mono-acyl isomers remain in the aqueous acid.

  • The "Soft" Basification (Rejection of Impurity):

    • Cool the aqueous phase to 0°C.

    • Slowly adjust pH to 9.0 - 9.2 using 2M NaOH (Use a calibrated pH meter; do not rely on paper).

    • Extract 3x with Dichloromethane (DCM) .

    • Crucial Step: At pH 9.0, the Impurity (weaker base) is largely deprotonated (neutral) and extracts into the DCM. The Target (stronger base) remains mostly protonated (charged) in the water.

    • Action: Discard the DCM extracts (contains Impurity).

  • The "Hard" Basification (Recovery of Target):

    • Adjust the remaining aqueous phase to pH >12 using 5M NaOH.

    • Extract 4x with DCM (or Chloroform/IPA 3:1 for better recovery).

    • Dry organic layer over Na2SO4 and concentrate.

    • Result: Purified Target (N1-acyl).

Method B: High-pH Reverse Phase Chromatography

Best for: Final polishing or small scale (<500mg).

Why Standard Silica Fails: On standard silica, the unhindered amine of the Target interacts strongly with silanols, causing severe tailing and co-elution.

Protocol:

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

Elution Order:

  • Target (N1-Acyl): Elutes earlier . (The free N4-amine is more hydrated/polar).

  • Impurity (N4-Acyl): Elutes later . (The free N1-amine is shielded by the methyl, making the molecule slightly more lipophilic).

Module 3: Root Cause & Prevention (Synthesis Strategy)

If you are consistently seeing >20% of the N4-acyl impurity, your synthesis route is the root cause. Direct acylation cannot be fixed; it must be avoided.

The Correct Synthetic Route: You must protect the unhindered N4 position before introducing the butyryl group.

SynthesisStrategy Start 2-Methylpiperazine Step1 Reaction 1: Boc2O (0.9 eq), DCM, 0°C (Kinetic Control) Start->Step1 Inter1 Intermediate: 4-Boc-2-Methylpiperazine (Major Product) Step1->Inter1 N4 is less hindered Step2 Reaction 2: Butyryl Chloride, Et3N Inter1->Step2 Inter2 Intermediate: 1-Butyryl-4-Boc-2-Methylpiperazine Step2->Inter2 Step3 Reaction 3: HCl in Dioxane or TFA Inter2->Step3 Final Target: 1-(2-Methylpiperazin-1-yl)butan-1-one Step3->Final

Caption: Regioselective synthesis workflow. N4-protection is mandatory to force acylation at the hindered N1 position.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography? A: Only if you modify the mobile phase. Use DCM:MeOH:NH4OH (90:9:1) . The ammonia competes with the silanols. Even then, resolution is often poor compared to the pH-switch extraction or C18 methods.

Q: Why does the N4-acyl isomer form if N1 is the "1-position"? A: Piperazine numbering rules change based on substitution. In "2-methylpiperazine," the methyl defines position 2.[5] The nitrogen next to it is N1.[6] However, chemically, N4 is far more reactive because it lacks the steric bulk of the adjacent methyl group. Thermodynamics always favors N4-functionalization first.

Q: My product solidified after the pH switch. Is it the salt? A: If you extracted at pH 12, it is the free base. 1-(2-Methylpiperazin-1-yl)butan-1-one is a low-melting solid or oil. If you need a stable solid, treat the ether solution of the free base with 1.0 eq of Oxalic acid in ethanol to form the crystalline oxalate salt.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

    • Supports the pKa differentiation between hindered and unhindered piperazine nitrogens.
  • Jacobsen, J. M., et al. (2020). Selective N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines Enabled by Solvent Hydrogen Bonding.[8][9] Organic Letters, 22(24), 9500–9505. Link

    • Discusses the steric and electronic differences between N1 and N4 in substituted piperazine/tetrazine systems.
  • Liu, Q., et al. (2010).[10] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor. Journal of Medicinal Chemistry, 53(19), 7146–7155.[10] Link[10]

    • Provides experimental context for acylated piperazine purification and NMR characteriz

Sources

Technical Support Center: Solving Piperazine Salt Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Piperazine Salts in Biological Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 12, 2026

Executive Summary: The "Piperazine Paradox"

Piperazine scaffolds are ubiquitous in medicinal chemistry (e.g., antihistamines, antipsychotics) due to their ability to modulate pharmacokinetic profiles. However, a recurring issue in high-throughput screening (HTS) and cell-based assays is the "Piperazine Paradox": Why does a chemically hydrophilic moiety precipitate when diluted into standard biological buffers?

This guide addresses the three primary failure modes:

  • The Common Ion Effect: HCl salts crashing in PBS/media.

  • pKa/pH Mismatch: Thermodynamic instability at physiological pH.

  • Solvent Shock: Kinetic precipitation during DMSO-to-aqueous transfer.

Diagnostic Module: Why is my compound precipitating?

Issue 1: The Chloride Trap (Common Ion Effect)

User Question: My piperazine-2HCl salt dissolves perfectly in water and DMSO, but precipitates immediately when added to PBS or DMEM. Why?

Technical Analysis: This is a classic manifestation of the Common Ion Effect .

  • Mechanism: Piperazine dihydrochloride (

    
    ) dissociates into Piperazine cations and Chloride anions (
    
    
    
    ).
  • The Conflict: Standard PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. This high background concentration of

    
     shifts the solubility equilibrium to the left, forcing the salt back into its solid form to satisfy the solubility product constant (
    
    
    
    ).


Because


 is squared in the equation, even a small increase in chloride concentration (from the buffer) causes a massive drop in the maximum soluble concentration of the piperazine cation.

Troubleshooting Protocol:

  • Switch Buffers: Use a low-chloride buffer (e.g., 10 mM Phosphate Buffer without NaCl) for the initial dilution, then slowly titrate into the final media.

  • Change Salt Form: Switch from Hydrochloride salts to Citrate , Adipate , or Mesylate salts, which do not suffer from the common ion effect in saline media [1].

Issue 2: The pH/pKa Mismatch

User Question: I am using the free base of a piperazine derivative. It dissolves in DMSO, but clouds up in pH 7.4 assay buffer.

Technical Analysis: Piperazine is a diprotic base with pKa values of approximately 5.35 and 9.73 [2].[1]

  • At pH 7.4: The molecule exists in equilibrium between its mono-protonated (

    
    ) and unprotonated (neutral) forms.
    
  • The Risk: If your derivative has a lipophilic tail (e.g., a phenylpiperazine), the neutral species often has negligible aqueous solubility. At pH 7.4, you may be generating enough of the neutral "free base" to exceed its intrinsic solubility (

    
    ), causing precipitation.
    

Visualizing the Solubility Logic:

PiperazineSolubility Start Precipitation Observed CheckSalt Check Salt Form Start->CheckSalt IsHCl Is it an HCl Salt? CheckSalt->IsHCl CheckBuffer Check Buffer Composition IsHCl->CheckBuffer Yes CheckStructure Check Structure Lipophilicity IsHCl->CheckStructure No IsPBS Is Buffer High Cl- (PBS/DMEM)? CheckBuffer->IsPBS CommonIon Diagnosis: Common Ion Effect IsPBS->CommonIon Yes (Switch to Citrate/Mesylate) IsPBS->CheckStructure No CheckpH Check pH vs pKa CheckStructure->CheckpH FreeBaseCrash Diagnosis: Free Base Crash (pH > 7.0) CheckpH->FreeBaseCrash pKa ~9.8 & pH 7.4

Figure 1: Decision tree for diagnosing piperazine precipitation events in biological assays.

Formulation & Rescue Strategies

Strategy A: Cyclodextrin Complexation

When simple pH adjustment is impossible (e.g., fixed cell-assay conditions), encapsulation is the gold standard.

Why it works: Sulfobutyl ether


-cyclodextrin (SBE-

-CD) forms an inclusion complex with the lipophilic moiety of the piperazine derivative, shielding it from the aqueous environment while the exterior sulfobutyl groups interact favorably with water [3].

Protocol: "The Rescue Mix"

  • Prepare a 20% (w/v) SBE-

    
    -CD  stock solution in water (sterile filtered).
    
  • Dissolve your Piperazine compound in DMSO at 100x the final concentration.

  • Premix Step: Add the DMSO stock to the Cyclodextrin solution before adding to the media.

    • Ratio: 1 part DMSO stock : 19 parts Cyclodextrin solution.

    • Incubation: Vortex for 60 seconds.

  • Add this premix to your final assay buffer.

Strategy B: The "Kinetic Solubility" Dilution Method

Rapid addition of DMSO stocks to water creates local regions of supersaturation, triggering nucleation.

Correct Protocol:

  • Place the aqueous buffer in a vortexing tube.

  • Set vortex to medium speed .

  • Inject the DMSO stock sub-surface (tip submerged) slowly into the vortexing buffer.

    • Rationale: This prevents the "plume" effect where high local concentrations of compound at the air-liquid interface crystallize immediately.

Quantitative Data: Salt Selection Guide

Not all salts are equal in bio-fluids. Use this table to select the optimal counter-ion for your piperazine derivative.

Salt FormAqueous SolubilityStability in PBS (High

)
Bio-CompatibilityRecommendation
Dihydrochloride High (in water)Poor (Common Ion Effect)GoodAvoid in PBS; use in Tris/Hepes if possible.
Citrate Moderate-HighExcellent ExcellentFirst Choice for in vivo/cell assays.
Mesylate Very HighModerateGoodGood alternative; fast dissolution kinetics [4].
Free Base Low-ModerateVariableHighRisky at pH 7.4; requires pH < 6.0 for stability.

Mechanism of Action: The Molecular "Crash"

Understanding the thermodynamics of the crash helps in designing better experiments. The diagram below illustrates the stripping of the solvation shell.

SolvationCrash DMSO_State DMSO Solvated Transition Water Entry DMSO_State->Transition Dilution Note1 DMSO shell stabilizes lipophilic regions DMSO_State->Note1 Precipitate Crystal Lattice Transition->Precipitate Hydrophobic Collapse Note2 Water displaces DMSO; Entropic penalty high Transition->Note2

Figure 2: Kinetic pathway of precipitation. The transition from organic solvation (DMSO) to aqueous environment forces hydrophobic aggregation if the pKa/pH balance is not optimized.

Self-Validating Protocol: The Turbidity Check

Do not rely on visual inspection alone. Micro-precipitates can skew assay results (false positives in inhibition assays) without being visible to the naked eye.

The 600nm Validation System:

  • Prepare: Your compound at

    
     final concentration in the assay buffer.
    
  • Blank: Pure assay buffer + equivalent % DMSO.

  • Measure: Read Absorbance at 600nm (OD600) or 650nm in a plate reader.

  • Threshold:

    • 
      : Soluble.
      
    • 
      : Micro-precipitation detected.  Data is invalid.
      
    • Action: If

      
      , reduce concentration by 50% or switch to Citrate salt.
      

References

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (n.d.). Piperazine (Compound CID 4837).[1] National Library of Medicine. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Li, S., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 94(10), 2224-2231. Link

Sources

Validation & Comparative

Comparative Guide: 2-Methylpiperazine vs. 3-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-methylpiperazine and 3-methylpiperazine moieties in the context of drug design, biological activity, and pharmacokinetics.

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold found in blockbusters like Gatifloxacin, Olanzapine, and Imatinib. When substituting this ring with a methyl group on the carbon skeleton (C-methylpiperazine), the regiochemistry—specifically 2-methyl (proximal to attachment) vs. 3-methyl (distal to attachment)—dictates the molecule's conformational landscape, metabolic stability, and target affinity.

  • 3-Methylpiperazine is the dominant isomer in successful fluoroquinolone antibiotics (e.g., Gatifloxacin) because it enhances oral bioavailability and lipophilicity without disrupting the planar pharmacophore required for DNA gyrase binding.

  • 2-Methylpiperazine is frequently utilized to introduce steric hindrance near the attachment point, blocking metabolic N-dealkylation or forcing orthogonal conformations to improve selectivity against off-target receptors (e.g., mammalian Topoisomerase II).

Chemical Identity & Structural Properties

To ensure clarity, we define the numbering relative to the Drug Scaffold attachment point (N1) .

Feature2-Methylpiperazine Moiety 3-Methylpiperazine Moiety
Position Relative to Scaffold Proximal: Adjacent to the attachment nitrogen (N1).Distal: Adjacent to the terminal nitrogen (N4).
Steric Impact High: Creates steric clash with the scaffold (peri-interactions), often twisting the ring out of plane.Low: Minimal steric interaction with the scaffold; maintains ring flexibility or planarity.
Basicity (pKa) ~9.57 (Slightly lower due to inductive/steric effects near N1).~9.70 (Comparable to unsubstituted piperazine).
Lipophilicity (LogP) Increases LogP (approx +0.5 vs unsubstituted); similar for both isomers.Increases LogP; enhances BBB penetration and cell permeability.
Chirality Creates a chiral center at C2. (S)-isomer often preferred.Creates a chiral center at C3.
Biological Activity: Case Study - Fluoroquinolones

The most extensive SAR (Structure-Activity Relationship) data for these isomers comes from the fluoroquinolone antibiotic class (e.g., Gatifloxacin, Lomefloxacin).

Mechanistic Impact of Regiochemistry
  • Target: Bacterial DNA Gyrase / Topoisomerase IV.

  • 3-Methyl Advantage: The 3-methyl group (distal) increases lipophilicity, improving penetration through the bacterial cell wall. Crucially, it does not sterically interfere with the coplanarity of the piperazine ring and the quinolone core. This planarity is essential for intercalation into DNA.

  • 2-Methyl Disadvantage: A methyl group at the 2-position (proximal) creates a "peri-interaction" with the C-5 proton or substituent on the quinolone ring. This steric clash forces the piperazine ring to rotate out of the plane of the quinolone system, reducing binding affinity to the DNA-enzyme complex and lowering potency.

Toxicity & Selectivity (Mammalian Topoisomerase II)

A critical safety parameter is avoiding inhibition of mammalian Topoisomerase II, which correlates with genotoxicity.

  • Substituent Effect: Unsubstituted piperazines often inhibit mammalian Topo II.

  • Shielding: The 3-methyl substituent (especially in the cis-3,5-dimethyl configuration) creates an asymmetric barrier that reduces binding to the mammalian enzyme while retaining bacterial potency.[1]

Data Summary: Antibacterial Potency (MIC µg/mL) Note: Representative data for C-7 substituted fluoroquinolone analogs against E. coli.[2]

AnalogMIC (E. coli)MIC (S. aureus)Cytotoxicity (CC50)
Unsubstituted Piperazine 0.0080.10High (Toxic)
3-Methylpiperazine (Gatifloxacin) 0.008 0.05 Low (Safe)
2-Methylpiperazine 0.06 (Lower Potency)0.40Moderate
Metabolic Stability & Pharmacokinetics[3]

The position of the methyl group significantly alters the metabolic fate of the drug.

Metabolic Pathways
  • N-Dealkylation: Removal of the piperazine ring from the scaffold.

  • Ring Oxidation: Formation of lactams (piperazinones).

Steric Shielding Hypothesis
  • 2-Methyl (Proximal): The methyl group at C2 acts as a steric shield for the N1-C(scaffold) bond. It hinders the approach of Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) responsible for N-dealkylation. This can significantly extend the half-life (t1/2) of the drug.

  • 3-Methyl (Distal): While it improves lipophilicity, it offers less protection against cleavage of the piperazine-scaffold bond. However, it protects the distal nitrogen (N4) from acetylation or oxidation.

MetabolicStability cluster_legend Metabolic Outcome Drug Piperazine-Drug Conjugate TwoMe 2-Methyl Analog (Proximal Shielding) Drug->TwoMe ThreeMe 3-Methyl Analog (Distal Shielding) Drug->ThreeMe CYP CYP450 Enzyme Stable Metabolically Stable (Extended t1/2) CYP->Stable No Reaction Metabolite N-Dealkylation (Scaffold Cleavage) CYP->Metabolite Oxidative Cleavage TwoMe->CYP Steric Block ThreeMe->CYP Accessible N1

Figure 1: Mechanistic impact of methyl positioning on CYP450-mediated N-dealkylation. 2-Methyl substitution provides superior steric protection for the scaffold-linker bond.

Experimental Protocols
Protocol A: Synthesis of Regioisomeric Analogs

Objective: To synthesize 2-Me and 3-Me piperazine derivatives of a chloropyridine scaffold (common intermediate).

  • Reagents:

    • Scaffold: 2-chloro-3-nitropyridine.

    • Nucleophiles: 2-methylpiperazine (commercially available) and 2-methylpiperazine (where attachment at N4 yields the "3-methyl" product relative to N1-H). Note: Regioselective synthesis is required.

  • Workflow:

    • Step 1 (Nucleophilic Aromatic Substitution - SNAr): Dissolve 1.0 eq of scaffold in Acetonitrile. Add 1.2 eq of 2-methylpiperazine and 2.0 eq of

      
      .
      
    • Step 2 (Regiocontrol):

      • For 3-Methyl Analog: Use N-Boc-3-methylpiperazine (Boc on the hindered nitrogen). The unhindered nitrogen attacks the scaffold. Deprotect with TFA.

      • For 2-Methyl Analog: Use N-Boc-2-methylpiperazine (Boc on the unhindered nitrogen). The hindered nitrogen attacks (requires higher temp/catalyst, e.g., Pd-catalyzed Buchwald-Hartwig).

    • Step 3 (Purification): Flash chromatography (DCM/MeOH 95:5).

Protocol B: Microsomal Stability Assay

Objective: To quantify the metabolic shielding effect of methyl positioning.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: Incubate at 37°C. Sample at 0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    
Visual Summary: SAR Decision Matrix

SAR_Matrix Start Piperazine Optimization Goal1 Goal: Maximize Potency (Target Binding) Start->Goal1 Goal2 Goal: Improve Metabolic Stability (Extend t1/2) Start->Goal2 Decision1 Choose 3-Methyl (Distal) Goal1->Decision1 Decision2 Choose 2-Methyl (Proximal) Goal2->Decision2 Reason1 Maintains Planarity High Bioavailability (e.g., Gatifloxacin) Decision1->Reason1 Reason2 Blocks N-Dealkylation Steric Shielding (e.g., CNS Agents) Decision2->Reason2

Figure 2: Decision matrix for medicinal chemists choosing between 2-Me and 3-Me substitution based on optimization goals.

References
  • Gootz, T. D., et al. (1994). "Placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones: dramatic differential effects on mammalian topoisomerase II and DNA gyrase."[1] Antimicrobial Agents and Chemotherapy.[3] Link

  • Saravolatz, L. D., & Leggett, J. (2003).[4] "Gatifloxacin, gemifloxacin, and moxifloxacin: the role of 3 newer fluoroquinolones."[4] Clinical Infectious Diseases. Link

  • Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • Newman, A. H., et al. (2020). "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability." European Journal of Medicinal Chemistry. Link

  • Shaquiquzzaman, M., et al. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry. Link

Sources

Bioisosteric replacement of piperazine with 2-methylpiperazine in lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in over 100 FDA-approved drugs (e.g., Imatinib, Ciprofloxacin). However, during lead optimization, piperazine linkers often present liabilities: high conformational entropy, metabolic susceptibility (N-oxidation/dealkylation), and non-specific binding.

The bioisosteric replacement of piperazine with 2-methylpiperazine is a high-impact strategy often termed a "Methyl Scan." This guide analyzes why this subtle structural change often yields non-linear improvements in potency and stability, providing the experimental frameworks to validate this switch.

Part 1: The Bioisosteric Rationale

The transition from piperazine to 2-methylpiperazine is not merely about adding lipophilicity; it is a strategic manipulation of molecular geometry and metabolic accessibility .

Conformational Restriction (The "Lock")

Piperazine is a flexible chair conformer that rapidly interconverts (ring-flip). This flexibility means the molecule must pay an "entropic penalty" to adopt the bioactive conformation upon binding.

  • The Mechanism: Introducing a methyl group at the C2 position forces the ring into a preferred conformation. To minimize 1,3-diaxial interactions, the methyl group predominantly occupies the equatorial position.

  • The Result: This "locks" the nitrogen lone pairs and the vectors of the N-substituents into a specific orientation relative to the scaffold.[1] If this pre-organized conformation matches the binding pocket, affinity increases significantly due to reduced entropy loss (

    
    ).
    
Metabolic Shielding

Piperazine nitrogens are electron-rich "soft spots" for Cytochrome P450 (CYP450) enzymes, leading to N-oxidation or N-dealkylation.

  • The Mechanism: The C2-methyl group provides immediate steric bulk adjacent to the N1 nitrogen. This hinders the approach of the heme-iron center of CYP enzymes, reducing the rate of metabolic clearance.

Chirality as a Probe

Unlike piperazine, 2-methylpiperazine is chiral (


 and 

enantiomers). This transforms a passive linker into an active probe of the binding pocket, allowing the drug hunter to exploit specific hydrophobic pockets or enforce vector directionality.

Part 2: Comparative Analysis & Data

The following table summarizes the typical physicochemical shifts observed when replacing a piperazine core with 2-methylpiperazine.

ParameterPiperazine (Reference)2-Methylpiperazine (Bioisostere)Impact on Lead Opt.[2][3]
LogP (Lipophilicity) ~ -1.50~ -1.0 to -0.8Slight increase; improves permeability but requires monitoring for non-specific binding.
pKa (Basic N) ~9.8 / 5.6~9.9 / 5.7Minimal shift; basicity remains largely conserved.
Conformational Energy Low barrier (<10 kcal/mol)High barrier for ring flipCritical: Rigidifies vector; reduces entropic penalty.
Metabolic Clearance (

)
High (N-dealkylation prone)Low to MediumCritical: Steric shield protects the N1 site.
Selectivity BaselineVariable (Enantiomer dependent)High potential to dial out off-target activity via chirality.
Visualization: The "Magic Methyl" Workflow

The following diagram illustrates the logical flow of a "Methyl Scan" campaign.

MethylScan Lead Hit Compound (Piperazine Core) Design Design Strategy: 2-Methyl Insertion Lead->Design Identify Metabolic Hotspot Synth Asymmetric Synthesis (R) vs (S) Isomers Design->Synth Chiral Resolution Screen Screening Cascade: Potency & Microsomal Stability Synth->Screen Test Enantiomers Screen->Design SAR Feedback Outcome Lead Candidate: High Affinity / Low Clearance Screen->Outcome Select Eutomer

Caption: The iterative workflow for optimizing piperazine scaffolds using the 2-methyl scan strategy.

Part 3: Experimental Protocols

To validate the bioisosteric replacement, you must establish two pillars: Synthesis of Enantiopure Intermediates (to test the chiral hypothesis) and Metabolic Stability Profiling (to prove the stability hypothesis).

Protocol A: Synthesis of Chiral 2-Methylpiperazine Scaffolds

Objective: Access enantiopure (R)- or (S)-2-methylpiperazine derivatives to probe the binding pocket. Racemic testing is discouraged in late optimization due to "dilution" of potency.

Methodology (N-Boc Protection Strategy):

  • Starting Material: Begin with commercially available (R)-(-)-2-methylpiperazine or (S)-(+)-2-methylpiperazine.

  • Regioselective Protection:

    • Dissolve 1 eq. of 2-methylpiperazine in DCM at 0°C.

    • Add 0.9 eq. of Boc-anhydride (

      
      ) dropwise.
      
    • Note: The non-hindered N4 nitrogen is more nucleophilic and will be protected preferentially over the hindered N1 (adjacent to methyl).

  • Coupling: React the free N1 amine with your scaffold (e.g., via

    
     or Buchwald-Hartwig coupling).
    
  • Deprotection: Remove the Boc group with TFA/DCM to expose the N4 amine for the second diversification step.

Protocol B: Microsomal Stability Assay

Objective: Quantify the reduction in intrinsic clearance (


) conferred by the methyl group.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound (1 µM final concentration).

Step-by-Step Procedure:

  • Preparation: Pre-incubate 30 µL of liver microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) with the test compound (1 µM) at 37°C for 5 minutes.

  • Initiation: Add 15 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

Part 4: Decision Framework

When should you trigger this replacement? Use the logic below.

DecisionTree Start Piperazine Liability? Metab High Clearance (N-dealkylation)? Start->Metab Potency Potency Plateau? Metab->Potency No Chiral Pocket allows bulk? Metab->Chiral Yes Potency->Chiral Need Rigidification Action3 Keep Piperazine (Optimize Sidechains) Potency->Action3 Affinity Sufficient Action1 Switch to 2-Methylpiperazine Chiral->Action1 Yes (Steric Shield) Action2 Explore Spiro/Bridged Bioisosteres Chiral->Action2 No (Too crowded)

Caption: Decision matrix for initiating piperazine bioisosteric replacement.

References

  • Barreiro, E. J., et al. (2011).[4] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6] Available at: [Link]

  • Bouchu, D., et al. (2005). LC-MS/MS analysis of piperazine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(2-Methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2-Methylpiperazin-1-yl)butan-1-one CAS: 1240565-19-8 Risk Profile: Corrosive/Irritant (Amine functionality), Sensitizer.[1] Immediate Action: Handle only in a fume hood. Double-gloving (Nitrile/Laminate) is mandatory due to the permeation potential of secondary amines.[1]

This guide provides a field-validated safety and operational protocol for researchers handling 1-(2-Methylpiperazin-1-yl)butan-1-one.[1] Unlike generic safety sheets, this document integrates structural chemical analysis with practical laboratory logistics to ensure data integrity and personnel safety.

Part 1: Risk Assessment & Hazard Identification

To safely handle this compound, one must understand its chemical behavior.[2]

Structural Analysis: The molecule features a piperazine ring with a butyryl group at the N1 position and a methyl group at C2.

  • The Amide (N1): The butyryl attachment creates a neutral amide functionality, reducing reactivity at this site.

  • The Secondary Amine (N4): The remaining nitrogen is a secondary amine. Crucial Insight: This site retains significant basicity and nucleophilicity. Consequently, the compound acts as a corrosive base to mucous membranes and a potent skin sensitizer .

GHS Classification (Derived from Structural Analogs & Vendor Data):

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).[3]

  • H335: May cause respiratory irritation.[2][3]

Part 2: Personal Protective Equipment (PPE) Strategy

Effective PPE for piperazine derivatives requires addressing the high permeation rates of amines through standard rubber.

PPE Selection Logic

The following diagram illustrates the decision matrix for PPE based on the scale of operation.

PPE_Selection Start Operation Scale SmallScale Analytical / Small Scale (< 1g) Start->SmallScale LargeScale Prep Scale / Synthesis (> 1g) Start->LargeScale Gloves_Small Gloves: Double Nitrile (min 5 mil) Change every 30 mins SmallScale->Gloves_Small Eye_Small Eye Protection: Chemical Splash Goggles (ANSI Z87.1) SmallScale->Eye_Small Gloves_Large Gloves: Laminate (Silver Shield) liner under Nitrile LargeScale->Gloves_Large Eye_Large Eye Protection: Face Shield + Goggles LargeScale->Eye_Large Resp_Gen Respiratory: Fume Hood Required (Face velocity > 100 fpm) Gloves_Small->Resp_Gen Gloves_Large->Resp_Gen Eye_Small->Resp_Gen Eye_Large->Resp_Gen

Figure 1: PPE Selection Matrix based on operational scale. Note the escalation to laminate gloves for larger quantities due to amine permeation risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (0.11 mm min) or Silver Shield® (Laminate)Aliphatic amines can permeate standard nitrile in <15 mins.[1] Double gloving creates a sacrificial layer; laminate offers >4h breakthrough time.
Eye Protection Unvented Goggles (Indirect Vent)Piperazine vapors are lachrymators. Safety glasses allow vapor bypass; goggles provide a hermetic seal.
Respiratory Fume Hood (Class II)High vapor pressure of low-MW amines necessitates containment.[1] If hood is unavailable, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard coats absorb liquids. A rubberized apron prevents "soak-through" burns during spills.[1]

Part 3: Operational Handling Protocol

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for signs of crusting (amine carbonates formed by reaction with air/CO2).

  • Storage Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Why? Secondary amines react with atmospheric CO2 to form carbamates/salts, which alters stoichiometry and purity. Cold storage slows oxidation.

Weighing & Transfer Workflow

Objective: Transfer without aerosol generation.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile in many downstream reactions).

  • Primary Engineering Control: Place the balance inside the fume hood. If not possible, use a tared transfer vessel.

  • Liquid Handling:

    • Use positive displacement pipettes for viscous amine derivatives.

    • Avoid glass syringes with metal needles if the compound is suspected to be corrosive/wet, as metal leaching can occur over time. Use PTFE-lined plastic consumables.[1]

  • Solid Handling (if low-melting solid):

    • Use a disposable anti-static spatula.

    • Technique: "Tap-and-pour" is forbidden.[1] Transfer physically to avoid dust generation.[4][5][6]

Reaction Setup
  • Incompatibility: Do not use with strong oxidizing agents or acid chlorides without controlled cooling. The reaction will be exothermic.

  • Quenching: When neutralizing excess reagent, add acid slowly to an ice-cooled solution.[1] The heat of neutralization for amines is significant (~50-60 kJ/mol).[1]

Part 4: Emergency Response & Spills[7][9]

Scenario: You have spilled 5 mL of the reagent inside the fume hood.

Spill Response Logic

Spill_Response Alert 1. Alert & Evacuate (If outside hood) Assess 2. Assess Scale (<100mL vs >100mL) Alert->Assess PPE_Up 3. Upgrade PPE (Goggles + Apron) Assess->PPE_Up Absorb 4. Absorb (Vermiculite/Sand) PPE_Up->Absorb Neutralize 5. Neutralize (Dilute Citric Acid) Absorb->Neutralize Collect 6. Collect & Label (Hazardous Waste) Neutralize->Collect

Figure 2: Step-by-step spill response protocol. Neutralization is key to reducing vapor pressure.[1]

Specific Cleanup Steps:

  • Isolate: Close the hood sash immediately to contain vapors.

  • Absorb: Cover the spill with vermiculite or a commercial "Organic Base" spill pad. Do not use paper towels initially, as the high surface area can increase evaporation rates.

  • Neutralize: Once absorbed, treat the solid waste with a mild acid (e.g., 5% Citric Acid or Sodium Bisulfate) to convert the volatile amine into a non-volatile salt.

  • Disposal: Scoop into a bag labeled "Contaminated Debris - Corrosive/Basic".

First Aid:

  • Eye Contact: Flush immediately for 15 minutes .[2][6][7][8] Time is critical; alkaline burns penetrate deeper than acid burns.

  • Skin Contact: Wash with soap and water.[2][4][6] Do not use alcohol (increases skin absorption).

Part 5: Waste Management

Disposal must strictly adhere to chemical compatibility rules to prevent explosions in waste drums.

Waste CategoryActionRationale
Liquid Waste Segregate into "Basic Organic Waste" .Mixing amines with "Acidic Waste" in a closed drum causes rapid exotherms and pressure buildup (explosion hazard).
Solid Waste Label as "Hazardous Debris - Amine Contaminated" .[1]Gloves and paper towels retain unreacted amine and can degrade standard bin liners.
Empty Containers Triple rinse with solvent (e.g., Ethanol) before disposal.Residual amines can react with moisture in trash compactors.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54068598 (Related Piperazine Derivatives). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[2][4][6][9][10] National Academies Press. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.